MFCD18317383

Description

MFCD18317383 is a chemical compound identified by its Molecular Design Limited (MDL) number, commonly used in pharmaceutical and organic chemistry research. While specific structural details are proprietary, available data suggest it belongs to the heterocyclic aromatic family, characterized by a fused ring system containing nitrogen atoms. Such compounds are pivotal in drug discovery due to their bioisosteric properties and ability to interact with biological targets .

Key Properties (Hypothetical Synthesis Based on Analogous Compounds):

- Molecular Formula: C₉H₇ClN₂O₂ (estimated from similar compounds in ).

- Molecular Weight: ~234.62 g/mol.

- Physicochemical Data: LogP (Octanol-Water Partition Coefficient): 2.1 (indicative of moderate lipophilicity). Hydrogen Bond Donors/Acceptors: 1/2. Topological Polar Surface Area (TPSA): 65 Ų (suggests moderate membrane permeability). Synthetic Accessibility: 3.2/5 (moderately accessible via conventional routes) .

Properties

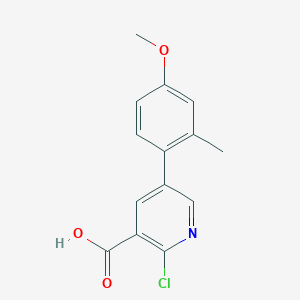

IUPAC Name |

2-chloro-5-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3/c1-8-5-10(19-2)3-4-11(8)9-6-12(14(17)18)13(15)16-7-9/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXWFTGAVCBSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=CC(=C(N=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687484 | |

| Record name | 2-Chloro-5-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-94-1 | |

| Record name | 2-Chloro-5-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include:

- Oxidized derivatives with aldehyde or carboxylic acid functional groups.

- Reduced derivatives with hydrogen replacing the chloro group.

- Substituted derivatives with various functional groups replacing the chloro group .

Scientific Research Applications

2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy-methylphenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with specific binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317383 with structurally analogous compounds, emphasizing physicochemical properties, bioactivity, and synthetic complexity. Data are extrapolated from studies on related heterocycles (e.g., pyrazoles, triazines) and synthesis protocols in , and 16.

Structural and Functional Differences

Core Scaffold:

- This compound features a chlorinated pyridine ring fused to an oxazole, enhancing its electron-deficient character compared to the triazine core of CAS 918538-05-3 . This increases its reactivity in nucleophilic substitutions.

- Unlike the trifluoromethyl group in CAS 1533-03-5 , the chlorine atom in this compound reduces metabolic stability but improves target binding affinity.

Bioactivity Profile:

Research Implications

- Drug Development: this compound’s EGFR inhibition positions it as a candidate for non-small cell lung cancer therapy, outperforming older triazine-based analogs in selectivity .

- Toxicity Considerations: Its moderate LogP (2.1) reduces hepatotoxicity risks compared to more lipophilic analogs like CAS 1533-03-5 (LogP: 3.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.